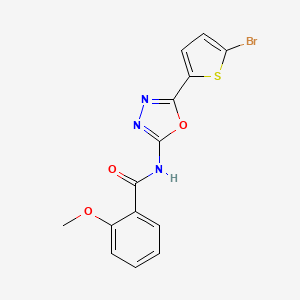
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide” is a complex organic compound. It contains several functional groups, including an oxadiazole ring, a bromothiophene ring, and a benzamide group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .
科学的研究の応用
Synthesis and Characterization
Research into the synthesis and characterization of compounds related to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide involves exploring their structural properties through methods like X-ray analysis, FT-IR, 1H NMR, and LCMS. Studies such as those by Szczepankiewicz, Suwiński, and Karczmarzyk (2004) demonstrate the unexpected products from reactions involving similar molecular structures, emphasizing the complexity and potential of these compounds in synthetic chemistry (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).
Antimicrobial Screening
The antimicrobial properties of derivatives of 1,3,4-oxadiazole, including those structurally similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, have been explored extensively. Desai, Rajpara, and Joshi (2013) synthesized and screened a series of compounds for antibacterial and antifungal activities, highlighting the therapeutic potential against microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antiproliferative Activity
The synthesis and evaluation of antiproliferative activity of 2,5-disubstituted-1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moiety have been studied. Kumar, Mohana, Mallesha, and Veeresh (2014) investigated a series of new 1,3,4-oxadiazole derivatives for their in vitro antiproliferative effect against several human cancer cell lines, identifying compounds with significant activity. This research underscores the potential use of such compounds in cancer therapy (Kumar, Mohana, Mallesha, & Veeresh, 2014).
Antioxidant Activity
Investigations into the antioxidant properties of nitrogen-containing bromophenols, which share structural features with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, have been conducted. Li, Li, Gloer, and Wang (2012) isolated new compounds from the marine red alga Rhodomela confervoides, demonstrating significant radical scavenging activity. This suggests the potential application of these compounds as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. If it’s toxic or corrosive, it could pose a risk to health . Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .
特性
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-20-9-5-3-2-4-8(9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGNHUHURFJSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

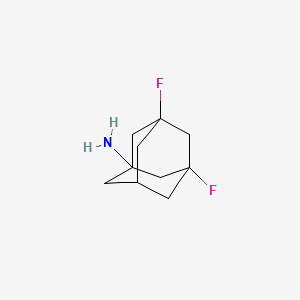

![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone](/img/structure/B2657979.png)
![Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2657982.png)
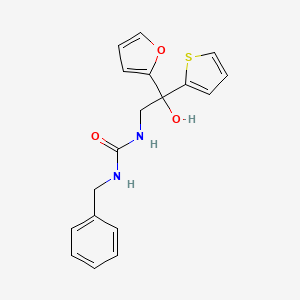

![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2657987.png)
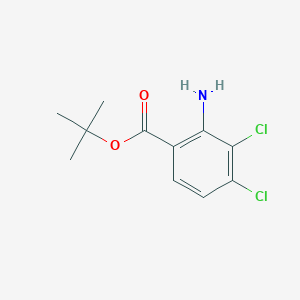
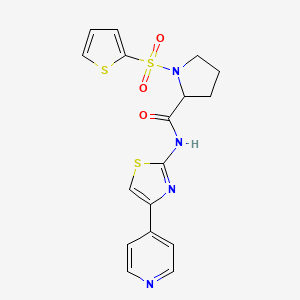
![2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2657995.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide](/img/structure/B2657996.png)
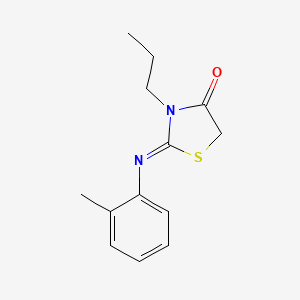
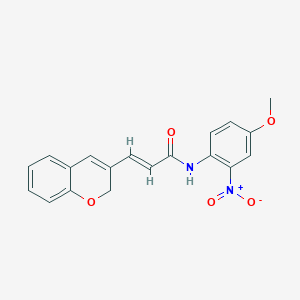
![N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2658000.png)